molecular formula C13H9N3O3 B12912395 4-Benzyl-7-nitro-2,1,3-benzoxadiazole CAS No. 143909-00-6

4-Benzyl-7-nitro-2,1,3-benzoxadiazole

Katalognummer: B12912395
CAS-Nummer: 143909-00-6
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: XAVXYZFSLHOJMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-7-nitro-2,1,3-benzoxadiazole is a chemical compound belonging to the benzoxadiazole family. This compound is characterized by a benzoxadiazole core substituted with a benzyl group at the 4-position and a nitro group at the 7-position. Benzoxadiazoles are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their unique structural and electronic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-7-nitro-2,1,3-benzoxadiazole typically involves the nitration of 4-benzyl-2,1,3-benzoxadiazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 4-Benzyl-2,1,3-benzoxadiazole

    Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Conditions: The reaction mixture is cooled to 0-5°C, and the nitrating mixture is added dropwise. The reaction is then allowed to proceed at room temperature for several hours.

    Product Isolation: The reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed, and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and reaction control systems to ensure high yield and purity of the product. The isolation and purification steps are optimized for scalability, often involving recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-7-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

Major Products Formed

    Reduction: 4-Benzyl-7-amino-2,1,3-benzoxadiazole

    Substitution: Various substituted benzoxadiazoles depending on the nucleophile used.

    Oxidation: 4-Carboxy-7-nitro-2,1,3-benzoxadiazole

Wissenschaftliche Forschungsanwendungen

4-Benzyl-7-nitro-2,1,3-benzoxadiazole has several scientific research applications:

    Chemistry: Used as a fluorescent probe for detecting and quantifying various analytes due to its strong fluorescence properties.

    Biology: Employed in studying enzyme activities and protein interactions, particularly in the context of fluorescence-based assays.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of fluorescent dyes and labeling reagents for high-performance liquid chromatography (HPLC) and other analytical techniques.

Wirkmechanismus

The mechanism of action of 4-Benzyl-7-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. One of the primary targets is glutathione S-transferase (GST), an enzyme involved in detoxification processes. The compound inhibits GST activity, leading to the accumulation of toxic metabolites and inducing apoptosis in cancer cells. Additionally, it can disrupt key signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, further promoting cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluoro-7-nitro-2,1,3-benzoxadiazole: A fluorogenic labeling reagent used in HPLC assays.

    4-Chloro-7-nitro-2,1,3-benzoxadiazole: A chromogenic and fluorogenic reagent for detecting amino acids and low molecular weight amines.

    6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: An anticancer compound that inhibits glutathione S-transferase and induces apoptosis in cancer cells.

Uniqueness

4-Benzyl-7-nitro-2,1,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other benzoxadiazole derivatives, making it a valuable tool in scientific research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

143909-00-6

Molekularformel

C13H9N3O3

Molekulargewicht

255.23 g/mol

IUPAC-Name

7-benzyl-4-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C13H9N3O3/c17-16(18)11-7-6-10(12-13(11)15-19-14-12)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

XAVXYZFSLHOJMD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.